Buccalin

Vue d'ensemble

Description

Buccalin is a bacterial lysate-based medicinal product that has been developed as an immune-stimulant. It is primarily used in the prophylaxis of recurrent respiratory tract infections. This compound contains inactivated bacterial bodies, including Streptococcus pneumoniae, Streptococcus agalactiae, Staphylococcus aureus, and Haemophilus influenzae .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Buccalin is prepared by inactivating bacterial bodies through heating. The bacterial species used in this compound are heat-inactivated to ensure they are non-viable while retaining their immunogenic properties .

Industrial Production Methods: The industrial production of this compound involves the cultivation of the bacterial species, followed by their inactivation through heating. The inactivated bacterial bodies are then formulated into a bacterial concentrate, which is used in the final product .

Analyse Des Réactions Chimiques

Buccalin, being a bacterial lysate, does not undergo typical chemical reactions like oxidation, reduction, or substitution. Instead, its primary function is to stimulate the immune system. The inactivated bacterial bodies in this compound interact with the immune system to enhance its response to infections .

Applications De Recherche Scientifique

Immunological Applications

Prophylaxis of Recurrent Respiratory Tract Infections (RRTI)

Buccalin, marketed as a bacterial lysate, has been extensively studied for its efficacy in preventing RRTI. A significant double-blind, placebo-controlled study demonstrated that this compound significantly reduced the number of days with infectious episodes in patients suffering from RRTI. The study involved 180 patients, with 90 receiving this compound and 90 receiving a placebo. The primary endpoint was the reduction in infectious episodes over six months, with secondary endpoints including the frequency and severity of infections, disease-free periods, and overall tolerability .

Mechanism of Action

The mechanism by which this compound exerts its effects involves stimulating both the innate and adaptive immune responses. Research indicates that administration of this compound leads to an increase in secretory immunoglobulin A (IgA), which plays a crucial role in mucosal immunity. This suggests that this compound enhances local immune responses against pathogens commonly associated with respiratory infections .

Neurobiological Applications

Modulatory Effects on Neuromuscular Transmission

This compound also functions as a neuropeptide with significant roles in neuromuscular transmission. Studies have shown that this compound A, a variant of this compound, modulates contractions in Aplysia by decreasing acetylcholine (ACh) release from neuronal terminals. This modulation is not limited to the feeding system but extends to other physiological systems, indicating a broader functional significance .

Presence in Various Biological Systems

Histochemical studies reveal that this compound-like immunoreactivity is present in specific neurons across various central ganglia and peripheral tissues, including cardiovascular and reproductive systems. This suggests that this compound may have diverse physiological roles beyond neuromuscular modulation .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Case Studies

Several clinical studies have documented the effectiveness of this compound:

- Clinical Trial on RRTI : A multicenter trial involving 180 patients showed significant reductions in infection days among those treated with this compound compared to placebo controls .

- Neurophysiological Studies : Research on Aplysia demonstrated that this compound A can depress contractions induced by neuronal stimulation, suggesting its role as a modulatory cotransmitter .

Mécanisme D'action

The mechanism of action of Buccalin involves the activation of immunocompetent cells in the region of the Peyer’s patches. This compound stimulates the immune system by presenting inactivated bacterial antigens to the immune cells, thereby enhancing the body’s ability to recognize and fight infections . This activation leads to an increased production of antibodies and other immune responses that help prevent recurrent infections .

Comparaison Avec Des Composés Similaires

Buccalin is unique in its composition and mechanism of action compared to other bacterial lysate-based products. Similar compounds include other bacterial lysates used for immune stimulation, such as OM-85 and Broncho-Vaxom. These compounds also contain inactivated bacterial bodies and are used for the prevention of respiratory tract infections. this compound’s specific combination of bacterial species and its method of preparation make it distinct .

List of Similar Compounds:- OM-85

- Broncho-Vaxom

- Ribomunyl

This compound stands out due to its unique formulation and its demonstrated efficacy in reducing the number of infectious episodes in patients with recurrent respiratory tract infections .

Activité Biologique

Buccalin is a neuropeptide that plays significant roles in neuromuscular transmission, particularly in the marine mollusk Aplysia. It is recognized for its modulatory effects on muscle contractions and its involvement in various physiological processes. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and related studies.

Structure and Classification

This compound belongs to a family of neuropeptides characterized by their role as cotransmitters. The primary forms of this compound include:

- This compound A

- This compound B

- This compound C

These peptides exhibit structural homology and are derived from a common precursor molecule. The amidation of these peptides is crucial for their biological activity, with variations in their amino acid sequences influencing their specific functions .

Table 1: Structural Characteristics of this compound Peptides

| Peptide | Length (Amino Acids) | Amidation Required | Functionality |

|---|---|---|---|

| This compound A | 11 | Yes | Modulates neuromuscular transmission |

| This compound B | 10 | Yes | Similar modulatory effects |

| This compound C | 11 | Yes | Potentially similar to this compound A |

This compound primarily acts at the anterior radula commissure (ARC) neuromuscular junction. Its key actions include:

- Presynaptic Inhibition : this compound decreases the release of acetylcholine (ACh) from motor neurons, which contrasts with other neuropeptides that enhance ACh release .

- Modulation of Muscle Contraction : When applied exogenously, this compound reduces the size of muscle contractions elicited by motor neuron firing without affecting contractions produced by direct ACh application .

Case Study: Modulatory Effects on Neuromuscular Transmission

In a series of experiments involving Aplysia, researchers observed that this compound A significantly decreased excitatory junction potentials at the ARC without altering muscle relaxation rates. This suggests that this compound serves as a critical modulator in the neuromuscular system, providing fine-tuning to muscle responses during feeding behaviors .

Biological Activities Beyond Neuromuscular Transmission

Recent studies have indicated that this compound may also influence other physiological systems:

- Cardiovascular System : this compound-like immunoreactivity has been detected in tissues associated with cardiovascular functions, suggesting potential roles in heart regulation .

- Reproductive System : The presence of this compound in reproductive tissues indicates its involvement in reproductive physiology .

- Digestive System : this compound's modulatory actions extend to digestive processes, further highlighting its diverse biological roles across different systems .

Table 2: Physiological Systems Influenced by this compound

| System | Observed Effects |

|---|---|

| Neuromuscular | Decreased ACh release, reduced contraction size |

| Cardiovascular | Potential regulation of heart function |

| Reproductive | Possible involvement in reproductive processes |

| Digestive | Modulation of digestive functions |

Clinical Applications and Research Findings

This compound's immunological applications have also been explored through the use of bacterial lysates such as this compound® for treating respiratory infections. Clinical studies have demonstrated its efficacy in enhancing local immune responses and reducing the frequency of infectious episodes in patients with recurrent respiratory issues .

Summary of Clinical Study Findings

- Study Design : Double-blind, placebo-controlled trials evaluating this compound®.

- Primary Endpoint : Reduction in days with infectious episodes.

- Secondary Endpoints : Frequency and severity of respiratory infections; overall patient well-being evaluated on a five-point scale.

Results indicated significant improvements in treated groups compared to placebo, supporting this compound's role as an immune stimulant.

Propriétés

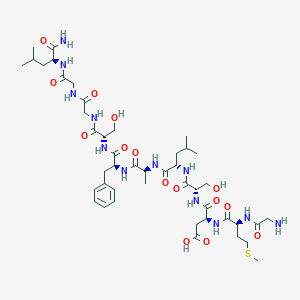

IUPAC Name |

(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72N12O15S/c1-23(2)14-28(38(47)65)52-36(62)20-48-35(61)19-49-40(67)32(21-58)56-43(70)30(16-26-10-8-7-9-11-26)53-39(66)25(5)50-42(69)29(15-24(3)4)54-45(72)33(22-59)57-44(71)31(17-37(63)64)55-41(68)27(12-13-73-6)51-34(60)18-46/h7-11,23-25,27-33,58-59H,12-22,46H2,1-6H3,(H2,47,65)(H,48,61)(H,49,67)(H,50,69)(H,51,60)(H,52,62)(H,53,66)(H,54,72)(H,55,68)(H,56,70)(H,57,71)(H,63,64)/t25-,27-,28-,29-,30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYHBJIRVVTXIJ-XSTSSERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72N12O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1053.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.